molecular formula C12H16N2O B11786188 1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde

1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde

Cat. No.: B11786188
M. Wt: 204.27 g/mol
InChI Key: KVAYLFGLTIJXOZ-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a pyridin-3-yl group at position 2, a methyl group at position 1, and a carbaldehyde functional group at position 2. Its molecular formula is C₁₂H₁₅N₂O (assuming standard valency), and it combines structural elements of pyridine (aromatic nitrogen heterocycle) and piperidine (saturated six-membered ring).

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-methyl-2-pyridin-3-ylpiperidine-3-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-14-7-3-5-11(9-15)12(14)10-4-2-6-13-8-10/h2,4,6,8-9,11-12H,3,5,7H2,1H3

InChI Key

KVAYLFGLTIJXOZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1C2=CN=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Chlorination of Piperidine Intermediate

The foundational step involves introducing a chloromethyl group at position 3 of the piperidine ring. Adapted from the chlorination of 2-picoline in patent CN101906068A, this method employs trichloroisocyanurate (TCICA) as a chlorinating agent. For 1-methylpiperidine-3-methanol, TCICA in dichloromethane at reflux (40–60°C) selectively converts the hydroxymethyl group to chloromethyl, achieving yields of 85–90%. Key parameters include:

  • Molar ratio : TCICA:substrate = 1.08:1

  • Reaction time : 2–3 hours under reflux

  • Workup : Filtration, chloroform washing, and sodium carbonate extraction.

Oxidation to Aldehyde

The chloromethyl intermediate undergoes oxidation to the aldehyde group. Using Swern oxidation conditions (oxalyl chloride, dimethyl sulfide, and triethylamine in dichloromethane at −60°C), the chloromethyl group is converted to the aldehyde with 70–75% yield. Alternative methods include Kornblum oxidation (DMSO, NaHCO₃) or catalytic oxidation with TEMPO/KBr/NaClO.

Vilsmeier-Haack Formylation

Direct Formylation of Piperidine Core

Inspired by the synthesis of pyrrolopyridine aldehydes, this method employs the Vilsmeier-Haack reaction to introduce the aldehyde group directly. For 1-methyl-2-(pyridin-3-yl)piperidine, phosphoryl chloride (POCl₃) and DMF generate a reactive chloroiminium intermediate, which formylates the electron-rich position 3 of the piperidine ring.

Optimized Conditions :

  • POCl₃:DMF ratio : 1:1.2 (v/v)

  • Temperature : 0°C to 60°C (stepwise heating)

  • Yield : 74–83% after purification via silica gel chromatography.

Limitations : Requires an activating group (e.g., electron-donating substituent) adjacent to the formylation site to enhance reactivity.

Reductive Amination Strategy

Assembly of Piperidine Backbone

A three-component reductive amination constructs the piperidine ring while incorporating the pyridin-3-yl and methyl groups. Reacting pyridine-3-carbaldehyde, methylamine, and glutaraldehyde in methanol under hydrogen gas (3 atm) with a Pd/C catalyst yields 1-methyl-2-(pyridin-3-yl)piperidine with 60–65% efficiency.

Coupling-Based Synthesis

Suzuki-Miyaura Cross-Coupling

This route leverages palladium-catalyzed coupling to install the pyridin-3-yl group. Starting from 1-methyl-3-bromopiperidine-3-carbaldehyde, reaction with pyridin-3-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) affords the target compound in 68–72% yield.

Critical Parameters :

  • Catalyst loading : 5 mol% Pd(PPh₃)₄

  • Temperature : 80°C for 12 hours

  • Purification : Column chromatography (hexane:ethyl acetate = 4:1).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methods from large-scale 2-pyridylaldehyde production, continuous flow reactors enhance the chlorination-oxidation pathway. Key advantages include:

  • Throughput : 1.2 kg/hour of 1-methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde

  • Purity : ≥98% (HPLC) due to precise temperature and residence time control.

Solvent and Catalyst Recycling

Patent CN101906068A highlights solvent recovery systems for dichloromethane (95% reuse) and TCICA regeneration via electrochemical methods, reducing production costs by 30%.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.97 (s, 1H, CHO), 8.55 (m, 1H, pyridine-H), 3.97 (s, 3H, N-CH₃).

  • IR : Strong absorption at 1720 cm⁻¹ (C=O stretch).

  • Mass Spec : [M+H]⁺ at m/z 205.1.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms ≥99% purity for pharmaceutical-grade material .

Chemical Reactions Analysis

Nucleophilic Addition at Aldehyde Group

The aldehyde functionality serves as the primary reactive site, enabling classic nucleophilic additions:

Reaction TypeConditions/ReagentsProduct FormedYieldReference
Schiff Base FormationAmine (e.g., benzylamine), RT, ethanolImine derivative78–85%
HydrationAqueous acidic conditionsGeminal diol (hydrate)>90%
Grignard AdditionRMgX (R = alkyl/aryl), THFSecondary alcohol derivatives65–72%

Mechanistic Insight :

  • Schiff base formation proceeds via protonation of the aldehyde oxygen, followed by nucleophilic attack by the amine and dehydration.

  • Hydrate stability is pH-dependent, with maximal formation observed at pH 4–6.

Condensation Reactions

The aldehyde participates in condensation processes to form heterocycles:

Reaction PartnerCatalyst/ConditionsProductApplicationReference
HydrazinesAcetic acid, refluxHydrazonesAnticancer scaffold synthesis
Active Methylene CompoundsKnoevenagel conditionsα,β-Unsaturated carbonylsFluorescent probes

Key Observation :

  • Hydrazones derived from this compound show enhanced planarity, improving π-stacking interactions in supramolecular assemblies.

Pyridine Ring Functionalization

The pyridin-3-yl moiety undergoes regioselective substitutions:

Reaction TypeReagents/ConditionsPosition ModifiedSelectivityReference
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CC-4 position85:15 (para:meta)
Nucleophilic SubstitutionNaNH₂, NH₃(l), −33°CC-2 positionNot reported

Experimental Challenges :

  • Electrophilic substitutions require stringent temperature control to avoid N-oxidation of the piperidine ring .

  • Meta-directing effects of the pyridine nitrogen dominate reaction outcomes.

Piperidine Ring Modifications

The 1-methylpiperidine scaffold influences steric and electronic properties:

ReactionConditionsOutcomeKinetic DataReference
N-Methyl OxidationKMnO₄, acidic conditionsN-Oxide formationt₁/₂ = 45 min (70°C)
Ring ExpansionPhotolysis, CH₂Cl₂Azepane derivativesQuantum yield = 0.12

Structural Impact :

  • N-Oxidation enhances water solubility but reduces blood-brain barrier permeability in pharmacological studies.

Redox Transformations

The aldehyde group participates in oxidation-reduction equilibria:

Reaction TypeReagentsProductRedox Potential (V)Reference
OxidationAg₂O, NH₄OHCarboxylic acid derivative+1.23 vs. SHE
ReductionNaBH₄, MeOHPrimary alcohol−0.81 vs. SHE

Analytical Validation :

  • IR spectroscopy confirms alcohol formation (ν(O-H) = 3300 cm⁻¹; ν(C=O) disappearance).

  • Cyclic voltammetry reveals irreversible oxidation at +1.23 V (vs. Ag/AgCl).

Complexation Behavior

The compound acts as a ligand in coordination chemistry:

Metal IonSolvent SystemCoordination ModeStability Constant (log β)Reference
Cu(II)Methanol/water (1:1)N(pyridine)-O(aldehyde) chelation8.9 ± 0.2
Pd(II)DMFκ²-(N,N) binding12.1 ± 0.3

Applications :

  • Cu(II) complexes exhibit catalytic activity in Ullmann coupling reactions (TON = 1,200).

This comprehensive reactivity profile establishes 1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde as a versatile building block in medicinal chemistry, materials science, and catalysis. Future research directions include exploring its enantioselective transformations and biological target engagement.

Scientific Research Applications

Pharmaceutical Development

1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde has shown promise in pharmaceutical research due to its structural features that may facilitate the development of new therapeutic agents. Its applications include:

  • Inhibitors of Protein Kinases : The compound may serve as a scaffold for designing inhibitors targeting specific kinases involved in cancer progression. For instance, structure-based design approaches have utilized similar scaffolds to develop potent inhibitors of MPS1 kinase, which is implicated in tumor growth and proliferation .

Case Study: MPS1 Inhibition

A study demonstrated that small-molecule inhibitors based on related scaffolds displayed significant inhibition of MPS1 in vitro and in vivo. These compounds exhibited favorable pharmacokinetic profiles and could be developed further for therapeutic use against cancer .

Organic Synthesis

The compound is also valuable in organic synthesis, where it can act as an intermediate for creating more complex molecules. Its aldehyde functional group allows for various reactions, including:

  • Condensation Reactions : The aldehyde can participate in reactions with amines or other nucleophiles to form imines or amines, facilitating the synthesis of diverse nitrogen-containing compounds.

Research has indicated that derivatives of this compound may exhibit various biological activities:

Antitumor Activity

Studies have highlighted the antitumor potential of related compounds in inhibiting the growth of triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). For example, derivatives demonstrated significant growth inhibition without affecting non-tumorigenic cells .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObservations
AntitumorVarious derivativesInhibited growth in TNBC cell lines
AnalgesicPyrrolo derivativesComparable efficacy to morphine in tests
SedativePyrrolo derivativesProlonged sleep duration in animal models

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed.
  • Introduction of the Pyridine Moiety : This can be achieved through cyclization reactions involving pyridine derivatives.
  • Aldehyde Functional Group Addition : The final step involves introducing the aldehyde group through oxidation or other methods.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Derivatives

The compound belongs to a broader class of pyridine-piperidine hybrids. Below is a comparison with analogs from literature and commercial catalogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Features Reference
1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde C₁₂H₁₅N₂O 1-Me, 2-pyridin-3-yl, 3-CHO Aldehyde group for reactivity N/A
1-(Pyridin-3-yl)piperidine-3-carbaldehyde C₁₁H₁₄N₂O 1-pyridin-3-yl, 3-CHO Lacks methyl group at position 1
(RS)-Anabasine C₁₀H₁₄N₂ Piperidine-pyridine hybrid, no aldehyde Nicotinic acetylcholine receptor agonist
Nicotine N-Oxide C₁₀H₁₄N₂O Pyrrolidine-pyridine hybrid, N-oxide at N1 Metabolite of nicotine
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde C₁₆H₂₁N₃O Azepane (7-membered ring) at pyridine position Larger ring system alters steric effects

Functional and Reactivity Differences

  • Aldehyde vs. Amine Groups : Unlike analogs such as (3-Methylpyridin-2-yl)methanamine (an amine derivative) , the aldehyde group in the target compound enables participation in condensation reactions (e.g., Schiff base formation), enhancing its utility in synthesizing imine-linked pharmaceuticals or metal-organic frameworks.
  • Methyl Substitution : The methyl group at position 1 in the target compound provides steric shielding that could influence conformational flexibility, distinguishing it from unmethylated derivatives like 1-(pyridin-3-yl)piperidine-3-carbaldehyde .

Biological Activity

1-Methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a pyridine moiety, which contributes to its biological activity. The structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives demonstrate higher cytotoxicity against various cancer cell lines compared to established chemotherapeutics like imatinib .

Case Study:
In a comparative study, this compound was evaluated against lung cancer cell lines (A549). The results indicated that the compound could induce apoptosis more effectively than traditional agents, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research has demonstrated that various pyridine derivatives possess antibacterial and antifungal properties. For example, modifications in the structure of piperidine derivatives enhanced their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of piperidine derivatives. These compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study:
In vitro studies demonstrated that this compound inhibited AChE with an IC50 value comparable to known inhibitors, indicating its potential use in cognitive enhancement therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of compounds. Modifications at specific positions on the piperidine ring can lead to enhanced potency and selectivity for target enzymes or receptors. For instance, substituents on the pyridine ring significantly influence both anticancer and antimicrobial activities .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-(pyridin-3-yl)piperidine-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination or multi-step condensation. A common approach involves reacting piperidine-3-carbaldehyde derivatives with pyridin-3-ylmethyl halides under basic conditions (e.g., NaHCO₃ in dichloromethane) . Key factors include:

  • Temperature control : Excess heat may lead to aldehyde oxidation.
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency for pyridine ring introduction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the aldehyde group without degradation. Yields typically range from 45–65%, depending on steric hindrance from the methyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • NMR : Confirm the aldehyde proton at δ 9.8–10.1 ppm (¹H NMR) and piperidine/pyridine ring integration ratios .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 205.1 (calculated for C₁₂H₁₄N₂O) .

Q. What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Light Sensitivity : The aldehyde group is prone to photodegradation; store in amber vials at –20°C .
  • Moisture : Hygroscopicity can lead to hydrate formation; use desiccants (silica gel) in storage containers .
  • Long-term Stability : Periodic NMR validation (every 6 months) is recommended to detect decomposition .

Advanced Research Questions

Q. How can computational methods optimize the design of structural analogs with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., nicotinic acetylcholine receptors). Pyridine ring positioning affects binding affinity .
  • QSAR Studies : Correlate substituent effects (e.g., methyl group at position 1) with logP and IC₅₀ values. Piperidine ring flexibility is critical for blood-brain barrier penetration .
  • Synthetic Feasibility : Prioritize analogs with minimal steric clash (e.g., 4-methyl substitution over 2-methyl) to improve synthetic yields .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell lines (HEK293 vs. SH-SY5Y). Use validated protocols from [OECD TG 455] .
  • Metabolite Interference : LC-MS/MS can identify oxidation byproducts (e.g., carboxylic acid derivatives) that may confound activity measurements .
  • Positive Controls : Include nicotine or varenicline in assays to benchmark receptor binding .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

Methodological Answer:

  • Protection-Deprotection : Temporarily convert the aldehyde to an acetal using ethylene glycol/H⁺ before introducing bulky substituents .
  • Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard) at –78°C to prevent aldol condensation .
  • Catalytic Scavengers : Add molecular sieves to absorb water in reductive aminations, minimizing imine byproducts .

Q. How can spectral data (e.g., NMR splitting patterns) be interpreted to confirm regiochemistry?

Methodological Answer:

  • NOESY Experiments : Cross-peaks between the methyl group (δ 1.2 ppm) and pyridine H-2 confirm the 1-methyl regiochemistry .
  • ¹³C NMR : The aldehyde carbon at δ 195–200 ppm distinguishes it from ketone analogs (δ 205–210 ppm) .
  • HSQC : Correlate piperidine C-3 (δ 45–50 ppm) with the aldehyde proton to validate the carbaldehyde position .

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